ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate
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Overview
Description
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE is a synthetic organic compound that features a tetrazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE typically involves the reaction of 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s tetrazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-METHYL-2-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL)PROPANOATE: This compound features a similar ester group but with a different heterocyclic ring.
INDOLE DERIVATIVES: Compounds containing the indole ring share some biological activities with tetrazole derivatives.
Uniqueness
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE is unique due to its specific combination of a tetrazole ring and phenoxyacetate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 2-[2-methyl-5-(tetrazol-1-yl)phenoxy]acetate |
InChI |
InChI=1S/C12H14N4O3/c1-3-18-12(17)7-19-11-6-10(5-4-9(11)2)16-8-13-14-15-16/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
IXILLEDKPHKBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)N2C=NN=N2)C |
Origin of Product |
United States |
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